4-Methoxy-3-(2-methoxyethoxy)aniline
Overview
Description
4-Methoxy-3-(2-methoxyethoxy)aniline is an organic compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It is a biochemical used in various research applications, particularly in the field of proteomics . The compound is characterized by its unique structure, which includes a methoxy group and a methoxyethoxy group attached to an aniline ring.
Preparation Methods
The synthesis of 4-Methoxy-3-(2-methoxyethoxy)aniline typically involves multi-step organic reactions. One common synthetic route starts with the nitration of aniline derivatives, followed by reduction and subsequent etherification to introduce the methoxy and methoxyethoxy groups . Industrial production methods often employ similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Methoxy-3-(2-methoxyethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methoxyethoxy groups are replaced by other functional groups
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations .
Scientific Research Applications
4-Methoxy-3-(2-methoxyethoxy)aniline is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, making the compound valuable in biochemical and pharmacological studies .
Comparison with Similar Compounds
4-Methoxy-3-(2-methoxyethoxy)aniline can be compared with other similar compounds, such as:
4-Methoxyaniline: Lacks the methoxyethoxy group, making it less versatile in certain chemical reactions.
3-Methoxy-4-(2-methoxyethoxy)aniline: Similar structure but with different positioning of functional groups, leading to variations in reactivity and applications.
4-(2-Methoxyethoxy)aniline:
The uniqueness of this compound lies in its dual functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of scientific and industrial applications.
Biological Activity
4-Methoxy-3-(2-methoxyethoxy)aniline, with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol, is an organic compound that exhibits a range of biological activities. Its structure includes methoxy and methoxyethoxy functional groups, which contribute to its reactivity and interaction with biological systems. This compound is primarily utilized in scientific research, particularly in studies involving enzyme interactions and protein modifications.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to significant changes in cellular pathways and biological processes, making it a valuable tool in biochemical and pharmacological studies.
Research Findings
- Enzyme Interactions : Studies have shown that this compound can influence various enzyme activities. For instance, it has been reported to affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds .
- Cellular Effects : In vitro studies indicate that this compound may induce apoptosis in cancer cell lines, suggesting potential anti-cancer properties. The specific pathways involved include modulation of signaling cascades such as MAPK and PI3K/Akt pathways .
- Toxicological Profile : Ecotoxicological evaluations have suggested that while this compound exhibits low acute toxicity, it may have developmental effects at higher doses. A NOAEL (No Observed Adverse Effect Level) was established at 250 mg/kg body weight for prenatal developmental toxicity .
Case Studies
- Study on Cancer Cell Lines : A detailed investigation into the effects of this compound on various cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner. The study highlighted its potential as a chemotherapeutic agent, warranting further exploration into its mechanisms and efficacy in vivo .
- Ecotoxicity Assessment : In a comprehensive ecotoxicological assessment, researchers evaluated the effects of this compound on aquatic organisms. The findings indicated that while it displayed low toxicity to fish species, there were observable effects on reproductive parameters at elevated concentrations .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Methoxyaniline | Lacks methoxyethoxy group | Less versatile in enzyme interactions |
3-Methoxy-4-(2-methoxyethoxy)aniline | Similar structure with different positioning | Variations in reactivity |
4-(2-Methoxyethoxy)aniline | Different functional group arrangement | Different binding affinities |
The presence of both methoxy and methoxyethoxy groups in this compound enhances its reactivity and stability compared to its analogs, providing a broader range of applications in both research and industry .
Properties
IUPAC Name |
4-methoxy-3-(2-methoxyethoxy)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-12-5-6-14-10-7-8(11)3-4-9(10)13-2/h3-4,7H,5-6,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJAWGOUBJAMPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445691 | |
Record name | 4-methoxy-3-(2-methoxyethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26181-51-1 | |
Record name | 4-methoxy-3-(2-methoxyethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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